molecular formula C6H7BrO3 B165881 3-(Bromoacetyl)oxolan-2-one CAS No. 131953-10-1

3-(Bromoacetyl)oxolan-2-one

Cat. No.: B165881
CAS No.: 131953-10-1
M. Wt: 207.02 g/mol
InChI Key: AYSOCAHINNSWQL-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)oxolan-2-one is a substituted tetrahydrofuran-2-one derivative with a bromoacetyl group (-CO-CH₂Br) at the 3-position of the lactone ring. Its IUPAC name is this compound, and its molecular formula is C₆H₇BrO₃, yielding a molecular weight of 207.03 g/mol.

Properties

CAS No.

131953-10-1

Molecular Formula

C6H7BrO3

Molecular Weight

207.02 g/mol

IUPAC Name

3-(2-bromoacetyl)oxolan-2-one

InChI

InChI=1S/C6H7BrO3/c7-3-5(8)4-1-2-10-6(4)9/h4H,1-3H2

InChI Key

AYSOCAHINNSWQL-UHFFFAOYSA-N

SMILES

C1COC(=O)C1C(=O)CBr

Canonical SMILES

C1COC(=O)C1C(=O)CBr

Synonyms

2(3H)-Furanone, 3-(bromoacetyl)dihydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of oxolan-2-one derivatives are heavily influenced by substituents at the 3-position. Below is a comparative analysis of key analogs:

Compound Name Substituent at 3-position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-(Bromoacetyl)oxolan-2-one Bromoacetyl (-CO-CH₂Br) C₆H₇BrO₃ 207.03 Electrophilic reactivity; synthetic intermediate N/A
3-Acetyl-3-hydroxyoxolan-2-one Acetyl (-CO-CH₃) and hydroxyl (-OH) C₆H₈O₄ 144.13 Hydrogen bonding capability; potential solubility in polar solvents
3-[(2-Ethylbutyl)amino]oxolan-2-one Aminoalkyl (-NH-C₄H₉) C₁₀H₁₉NO₂ 185.26 Basic amino group; potential pharmaceutical applications
3-{[(2-Bromo-5-fluorophenyl)methyl]amino}oxolan-2-one Aromatic bromo-fluorophenylmethyl C₁₁H₁₁BrFNO₂ 288.11 Bulky aromatic substituent; possible bioactivity
3-Heptyl-5-methyloxolan-2-one Heptyl (-C₇H₁₅) and methyl (-CH₃) C₁₃H₂₂O₂ 210.31 Lipophilic; potential use in fragrances or solvents
Hinokinin (lignan) Bis(benzodioxolyl)methyl C₂₁H₂₀O₆ 368.38 Natural product; antioxidant or anti-inflammatory activity

Reactivity and Stability

  • Electrophilic Character: The bromoacetyl group in this compound enhances electrophilicity compared to analogs like 3-acetyl-3-hydroxyoxolan-2-one. Bromine’s leaving-group ability facilitates nucleophilic substitution (e.g., with amines or thiols), whereas hydroxyl or amino substituents (e.g., in and ) promote hydrogen bonding or protonation-dependent reactivity.
  • Steric Effects: Bulky substituents, such as the benzodioxolyl groups in hinokinin or the aromatic moieties in , reduce reactivity but enhance target specificity in biological systems.
  • Lipophilicity : Alkyl-substituted derivatives (e.g., 3-heptyl-5-methyloxolan-2-one ) exhibit higher lipophilicity than bromoacetyl or polar analogs, influencing their pharmacokinetic profiles.

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